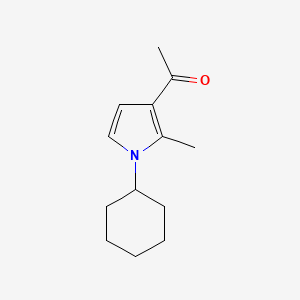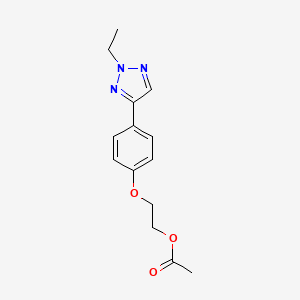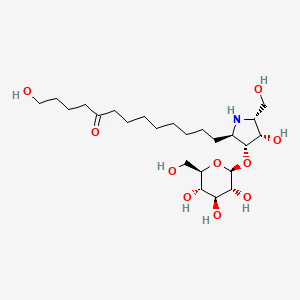
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-phenylisoxazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NO2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by a methoxy group at the 5-position, a phenyl group at the 3-position, and an aldehyde group at the 4-position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-phenylisoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 5-methoxy-3-phenylisoxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-phenylisoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-3-phenylisoxazole-4-carboxylic acid.
Reduction: 5-Methoxy-3-phenylisoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-phenylisoxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
- 5-Methoxy-3-phenylisoxazole-4-carboxylic acid
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Uniqueness
5-Methoxy-3-phenylisoxazole-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design and development.
Properties
CAS No. |
65927-06-2 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-14-11-9(7-13)10(12-15-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
GDJHHIVEKKMPMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NO1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


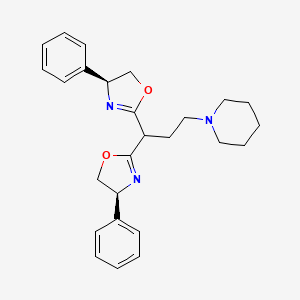
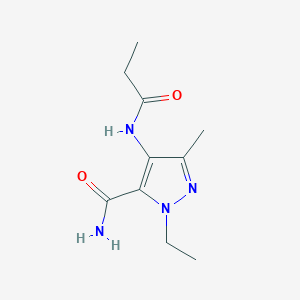
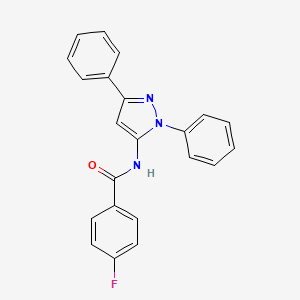
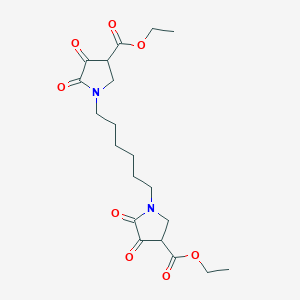

![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)
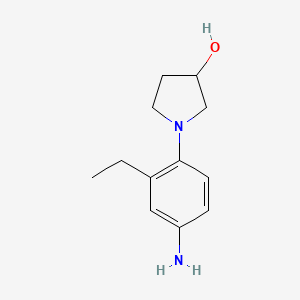
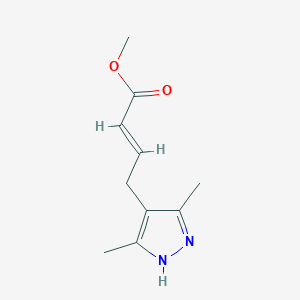

![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
